Cas no 478257-67-9 ((E)-3-(Dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one)
![(E)-3-(Dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one structure](https://ja.kuujia.com/scimg/cas/478257-67-9x500.png)
(E)-3-(Dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one 化学的及び物理的性質
名前と識別子
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- (E)-3-(dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one
- (E)-3-(Dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one
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- インチ: 1S/C14H15N3OS/c1-10-13(12(18)6-9-17(2)3)19-14(16-10)11-4-7-15-8-5-11/h4-9H,1-3H3
- InChIKey: PSXADHPGVVKHOX-UHFFFAOYSA-N
- ほほえんだ: S1C(C2C=CN=CC=2)=NC(C)=C1C(C=CN(C)C)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 340
- トポロジー分子極性表面積: 74.3
(E)-3-(Dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 8P-711-5G |
(E)-3-(dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one |
478257-67-9 | >90% | 5g |
£3080.00 | 2025-02-09 | |
A2B Chem LLC | AI76428-5mg |
(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one |
478257-67-9 | >90% | 5mg |
$215.00 | 2023-12-30 | |
A2B Chem LLC | AI76428-1mg |
(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one |
478257-67-9 | >90% | 1mg |
$202.00 | 2023-12-30 | |
A2B Chem LLC | AI76428-5g |
(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one |
478257-67-9 | >90% | 5g |
$4815.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1617663-1mg |
(E)-3-(dimethylamino)-1-(4-methyl-2-(pyridin-4-yl)thiazol-5-yl)prop-2-en-1-one |
478257-67-9 | 98% | 1mg |
¥464.00 | 2024-05-12 | |
Key Organics Ltd | 8P-711-1MG |
(E)-3-(dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one |
478257-67-9 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 8P-711-10MG |
(E)-3-(dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one |
478257-67-9 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 8P-711-0.5G |
(E)-3-(dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one |
478257-67-9 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
Key Organics Ltd | 8P-711-10G |
(E)-3-(dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one |
478257-67-9 | >90% | 10g |
£5775.00 | 2025-02-09 | |
A2B Chem LLC | AI76428-10mg |
(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]prop-2-en-1-one |
478257-67-9 | >90% | 10mg |
$241.00 | 2023-12-30 |
(E)-3-(Dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
(E)-3-(Dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-oneに関する追加情報
Compound Introduction: (E)-3-(Dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one (CAS No. 478257-67-9)
The compound (E)-3-(Dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one, identified by its CAS number 478257-67-9, represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The intricate arrangement of functional groups, including a dimethylamino moiety and a thiazole ring system, positions this compound as a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of heterocyclic compounds, particularly those incorporating thiazole and pyridine derivatives. These structures are renowned for their biological activity and have been extensively studied for their role in modulating various cellular processes. The presence of a propenone group in the molecular structure of this compound suggests potential applications in the synthesis of bioactive molecules capable of interacting with biological targets at the molecular level.
The synthesis and characterization of this compound have been influenced by the latest advancements in synthetic methodologies. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled the efficient construction of complex molecular architectures. These methods not only enhance the yield and purity of the target compound but also facilitate the introduction of diverse functional groups, thereby expanding the scope of potential applications.
One of the most compelling aspects of this compound is its structural similarity to known pharmacophores found in therapeutic agents. The combination of a dimethylamino group, which is often associated with enhanced solubility and bioavailability, and a thiazole ring system, which is known for its antimicrobial and anti-inflammatory properties, makes this molecule an attractive candidate for drug discovery. Furthermore, the presence of a pyridine moiety suggests potential interactions with biological receptors, further enhancing its pharmacological relevance.
The investigation into the biological activity of this compound has been supported by computational modeling studies. These studies have provided valuable insights into the binding interactions between the molecule and potential biological targets. By leveraging computational techniques such as molecular docking and quantum mechanical calculations, researchers have been able to predict the binding affinity and mode of interaction for various biological receptors. This information has been crucial in guiding experimental efforts aimed at optimizing the pharmacological properties of the compound.
In addition to its potential therapeutic applications, this compound has also shown promise in industrial applications. Its unique structural features make it a suitable candidate for use as an intermediate in the synthesis of more complex molecules. The ability to functionalize multiple sites within the molecule allows for the creation of derivatives with tailored properties, making it a versatile building block in organic synthesis.
The future prospects for this compound are vast and multifaceted. Ongoing research efforts are focused on exploring its pharmacological potential through both in vitro and in vivo studies. By evaluating its interactions with various biological targets, researchers aim to uncover new therapeutic applications that could address unmet medical needs. Additionally, advancements in synthetic chemistry may lead to more efficient methods for producing this compound on an industrial scale.
The impact of this compound on scientific research extends beyond its immediate applications. It serves as a model system for understanding the relationship between molecular structure and biological activity. By studying compounds like this one, researchers can gain insights into fundamental principles that govern drug design and development. These insights are invaluable for guiding future research efforts aimed at creating novel therapeutic agents.
In conclusion, (E)-3-(Dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one (CAS No. 478257-67-9) represents a significant advancement in chemical research with potential applications across multiple domains. Its complex structure, characterized by functional groups such as dimethylamino, thiazole, and propenone, positions it as a promising candidate for further exploration in medicinal chemistry and industrial applications. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and innovation.
478257-67-9 ((E)-3-(Dimethylamino)-1-[4-methyl-2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one) 関連製品
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